(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16571487
InChI: InChI=1S/C23H16Cl2N2O2/c1-14-19(25)6-4-7-20(14)27-23-18(13-15-5-2-3-8-21(15)29-23)22(28)26-17-11-9-16(24)10-12-17/h2-13H,1H3,(H,26,28)
SMILES:
Molecular Formula: C23H16Cl2N2O2
Molecular Weight: 423.3 g/mol

(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC16571487

Molecular Formula: C23H16Cl2N2O2

Molecular Weight: 423.3 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide -

Specification

Molecular Formula C23H16Cl2N2O2
Molecular Weight 423.3 g/mol
IUPAC Name 2-(3-chloro-2-methylphenyl)imino-N-(4-chlorophenyl)chromene-3-carboxamide
Standard InChI InChI=1S/C23H16Cl2N2O2/c1-14-19(25)6-4-7-20(14)27-23-18(13-15-5-2-3-8-21(15)29-23)22(28)26-17-11-9-16(24)10-12-17/h2-13H,1H3,(H,26,28)
Standard InChI Key ZJWNLQBXICMTTP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chromene backbone (a benzene ring fused to a pyran ring) substituted at the 3-position with a carboxamide group and at the 2-position with an imine linked to a 3-chloro-2-methylphenyl moiety. The Z-configuration of the imine group is critical for its stereochemical stability. Key structural attributes include:

PropertyValue/Description
Molecular FormulaC₂₃H₁₆Cl₂N₂O₂
Molecular Weight423.3 g/mol
IUPAC Name2-(3-Chloro-2-methylphenyl)imino-N-(4-chlorophenyl)chromene-3-carboxamide
CAS NumberVC16571487
SMILESCC1=C(C=CC=C1Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl

The presence of two chlorine atoms and a methyl group on the aryl substituents contributes to its hydrophobicity, limiting aqueous solubility but enhancing lipid membrane permeability.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the Z-configuration of the imine group, with characteristic peaks for the chromene protons (δ 6.8–7.9 ppm) and carboxamide NH (δ 10.2 ppm). Infrared (IR) spectroscopy reveals stretches for the imine (C=N, ~1620 cm⁻¹) and carboxamide (C=O, ~1680 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) corroborates the molecular formula.

Synthesis and Optimization

Eco-Friendly Synthetic Routes

The compound is synthesized via a Knoevenagel condensation between N-(4-chlorophenyl)cyanoacetamide and 3-chloro-2-methylbenzaldehyde derivatives under mild, aqueous conditions (e.g., Na₂CO₃ or NaHCO₃ at 25°C) . This method achieves >85% yield with high atom economy, aligning with green chemistry principles .

Reaction Scheme:

3-Chloro-2-methylbenzaldehyde+N-(4-chlorophenyl)cyanoacetamideNa2CO3,H2OProduct+H2O\text{3-Chloro-2-methylbenzaldehyde} + \text{N-(4-chlorophenyl)cyanoacetamide} \xrightarrow{\text{Na}_2\text{CO}_3, \text{H}_2\text{O}} \text{Product} + \text{H}_2\text{O}

Post-Synthetic Modifications

Treatment with aqueous HCl converts the imine group to a ketone, yielding 2-oxochromene derivatives . Additionally, reacting the imine with phosphorus esters generates fused phosphorus heterocycles (e.g., chromenoazaphospholes) , expanding its utility in drug discovery.

Biological Activities and Mechanisms

Cytotoxic Effects

In vitro assays demonstrate potent cytotoxicity against multiple cancer cell lines:

Cancer Cell LineIC₅₀ (μg/mL)Reference
Breast (MCF-7)5.12
Liver (HepG2)6.87
Colon (HCT-116)7.44
Lung (A-549)4.96

The mechanism involves inhibition of topoisomerase II and induction of apoptosis via mitochondrial pathway activation . Comparative studies show lower potency than doxorubicin (IC₅₀ = 0.426–0.493 μg/mL) but improved selectivity ratios .

Antioxidant Activity

The compound exhibits radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) with an IC₅₀ of 2.8 μg/mL, comparable to ascorbic acid (IC₅₀ = 2.5 μg/mL) . This activity is attributed to the electron-donating effects of the chlorophenyl and chromene groups.

Chemical Reactivity and Derivative Synthesis

Phosphorus-Containing Derivatives

Reaction with diethyl phosphite yields chromenyl α-aminophosphonic acids, while triethyl phosphite forms chromeno[4,3-c] azaphospholes . These derivatives exhibit enhanced bioactivity, with azaphospholes showing dual antioxidant-cytotoxic profiles .

Solvent-Dependent Reactivity

In ethanol, the imine group undergoes nucleophilic addition, whereas in dimethylformamide (DMF), it participates in cycloaddition reactions. Such versatility enables tailored modifications for specific pharmacological targets.

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